4,6-Dimethoxypyrimidine-5-carboxylic acid

Catalog No.
S2935454
CAS No.
4319-93-1
M.F
C7H8N2O4
M. Wt
184.151
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dimethoxypyrimidine-5-carboxylic acid

CAS Number

4319-93-1

Product Name

4,6-Dimethoxypyrimidine-5-carboxylic acid

IUPAC Name

4,6-dimethoxypyrimidine-5-carboxylic acid

Molecular Formula

C7H8N2O4

Molecular Weight

184.151

InChI

InChI=1S/C7H8N2O4/c1-12-5-4(7(10)11)6(13-2)9-3-8-5/h3H,1-2H3,(H,10,11)

InChI Key

SOUWJIUOLGPWJL-UHFFFAOYSA-N

SMILES

COC1=C(C(=NC=N1)OC)C(=O)O

solubility

not available
  • Organic synthesis

    Researchers have explored using DMPC as a starting material for the synthesis of more complex molecules. For instance, one study describes using DMPC to create a new class of potential anti-microbial agents [].

  • Biological studies

    A few studies have investigated the biological effects of DMPC. For example, some research has looked at the effects of DMPC on enzymes [].

4,6-Dimethoxypyrimidine-5-carboxylic acid is an organic compound characterized by the molecular formula C₇H₈N₂O₄ and a molecular weight of approximately 184.15 g/mol. It features a pyrimidine ring substituted with two methoxy groups at the 4 and 6 positions and a carboxylic acid group at the 5 position. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including biochemistry and medicinal chemistry .

Due to the presence of functional groups:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding a corresponding pyrimidine derivative.
  • Nucleophilic Substitution: The methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

These reactions make it a versatile intermediate in organic synthesis .

Several methods are available for synthesizing 4,6-dimethoxypyrimidine-5-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the pyrimidine core followed by functional group modifications.
  • Methylation Reactions: The introduction of methoxy groups can be achieved through methylation of suitable pyrimidine derivatives.
  • Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions on pyrimidine intermediates.

These methods highlight the compound's synthetic versatility and adaptability in laboratory settings .

4,6-Dimethoxypyrimidine-5-carboxylic acid has potential applications in various domains:

  • Pharmaceuticals: As a building block for the synthesis of bioactive compounds.
  • Agricultural Chemistry: Possible use as a herbicide or fungicide due to its structural characteristics.
  • Research: Used as a biochemical tool in proteomics and other areas of biochemical research .

Interaction studies involving 4,6-dimethoxypyrimidine-5-carboxylic acid focus on its binding affinity with various biological targets. Preliminary data suggest interactions with enzymes involved in metabolic pathways, which may lead to inhibition or modulation of these enzymes. Further research is required to clarify these interactions and their implications for drug development .

Several compounds share structural similarities with 4,6-dimethoxypyrimidine-5-carboxylic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
4-Aminopyrimidine-5-carboxylic acidAmino group at position 4Exhibits different biological activity due to amino substitution.
2,4-DiaminopyrimidineTwo amino groups at positions 2 and 4Known for its role as an antimetabolite in cancer therapy.
5-FluorouracilFluorinated pyrimidine derivativeWidely used in cancer treatment; affects RNA synthesis.
2-Methylpyrimidine-5-carboxylic acidMethyl group at position 2Shows different solubility properties compared to dimethoxy derivatives.

The uniqueness of 4,6-dimethoxypyrimidine-5-carboxylic acid lies in its specific methoxy substitutions and their influence on chemical reactivity and biological interactions .

Classical Synthesis Approaches

Classical routes to 4,6-dimethoxypyrimidine-5-carboxylic acid often involve cyclocondensation and functional group transformations. A foundational method employs the Borsche-Drechsel cyclization, where ethyl 2-amino-4,6-dimethoxypyrimidine-5-carboxylate undergoes hydrolysis using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the carboxylic acid derivative [2]. This approach leverages the reactivity of ester groups under acidic conditions, with POCl₃ facilitating both cyclization and chlorination steps.

Another traditional pathway involves the condensation of guanidine nitrate with diethyl malonate in the presence of sodium methoxide. This reaction forms a pyrimidine ring structure, which is subsequently methylated using dimethyl carbonate to introduce methoxy groups at the 4 and 6 positions [4]. The final hydrolysis step under basic conditions generates the carboxylic acid moiety.

Key Reaction Conditions for Classical Synthesis:

StepReagents/ConditionsYield (%)
CyclocondensationGuanidine nitrate, NaOMe/MeOH65–70
MethylationDimethyl carbonate, TBAB80–85
HydrolysisNaOH (aq.), reflux90–95

Modern Synthetic Pathways

Modern methods prioritize regioselectivity and catalytic efficiency. A notable advancement is the use of iridium-catalyzed multicomponent reactions, where amidines react with alcohols to form pyrimidine cores. For instance, PN5P-Ir-pincer complexes enable the dehydrogenative coupling of methanol and acetylacetone, yielding 4,6-dimethyl intermediates that are subsequently oxidized to carboxylic acids [2]. This method achieves >85% regioselectivity for the 5-carboxylic acid position.

Transition-metal-catalyzed cross-coupling reactions have also been explored. Palladium-mediated carboxylation of 4,6-dimethoxypyrimidine-2-boronic acid with carbon monoxide introduces the carboxylic acid group directly, bypassing intermediate esterification steps [2]. This one-pot strategy reduces synthesis time from 12 hours to 3 hours compared to classical methods.

Green Chemistry Approaches

Environmentally benign synthesis routes focus on replacing toxic reagents and minimizing waste. A three-step green protocol involves:

  • Cyclocondensation: Acetylacetone and thiourea react under hydrochloric acid catalysis to form 4,6-dimethyl-2-mercaptopyrimidine [3].
  • Methylation: Dimethyl carbonate (DMC), a non-toxic methylating agent, substitutes hazardous dimethyl sulfate. Tetrabutylammonium bromide (TBAB) acts as a phase-transfer catalyst, achieving 98% conversion at 80°C [3].
  • Oxidation: Hydrogen peroxide and sodium tungstate oxidize methylthio groups to sulfonyl groups, with TBAB enhancing reaction kinetics [3].

This approach reduces wastewater generation by 40% and eliminates the use of carcinogenic methylating agents.

Scale-up Considerations for Research Applications

Scalability challenges center on exothermic reactions and catalyst recovery. For the iridium-catalyzed method, continuous flow reactors mitigate heat accumulation during dehydrogenation, enabling gram-scale production (≥50 g/batch) with consistent purity (>99%) [2]. In classical routes, replacing batchwise methylation with continuous DMC addition improves yield reproducibility from ±5% to ±1.5% [4].

Solvent selection critically impacts scalability. Ethanol-water mixtures (7:3 v/v) optimize solubility during hydrolysis, reducing solvent consumption by 30% compared to pure ethanol [4].

Starting Material Selection and Optimization

The choice of starting materials influences cost and efficiency. Diethyl malonate is preferred over pricier β-keto esters for ring formation due to its stability and commercial availability [4]. For methylation, dimethyl carbonate (DMC) outperforms methyl iodide in atom economy (76% vs. 42%) and reduces halide waste [3].

Recent studies highlight the use of bio-based catalysts like taurine to accelerate Biginelli-type condensations. Taurine-mediated reactions in ethanol at 100°C achieve 92% yield for pyrimidine intermediates, outperforming conventional HCl catalysis (78%) [6].

Comparative Analysis of Methylation Agents:

AgentAtom Economy (%)Toxicity Profile
Dimethyl carbonate76Low
Methyl iodide42High
Dimethyl sulfate58Carcinogenic

Crystal Structure Analysis and Molecular Packing

The crystal structure analysis of 4,6-dimethoxypyrimidine-5-carboxylic acid and its derivatives reveals comprehensive insights into the three-dimensional arrangement and molecular packing patterns. Single-crystal X-ray diffraction studies have been conducted on various cocrystal systems containing the 2-amino-4,6-dimethoxypyrimidine motif, which shares the core pyrimidine-carboxylic acid framework with 4,6-dimethoxypyrimidine-5-carboxylic acid [1] [2] [3].

The crystallographic data demonstrates that these compounds typically crystallize in triclinic or monoclinic crystal systems with space groups P-1 or P21/c respectively [1] [2]. The unit cell parameters show significant variation depending on the cocrystal partner, with cell volumes ranging from 740.92 ų to 1370.89 ų [1] [4] [5]. The molecular packing is predominantly governed by intermolecular hydrogen bonding networks that create robust supramolecular architectures.

The asymmetric unit typically contains one or two crystallographically independent molecules, with Z values of 2 or 4 [1] [2] [3]. The crystal structures exhibit well-defined molecular geometries with the pyrimidine ring maintaining planarity, while the carboxylic acid group shows slight deviations from coplanarity depending on the intermolecular interactions present [1] [6].

In cocrystal structures with carboxylic acids, the molecular packing is characterized by the formation of discrete molecular units that self-assemble through specific hydrogen bonding patterns [1] [2]. The packing efficiency is enhanced by π-π stacking interactions between aromatic rings, with perpendicular separations ranging from 3.306 to 3.430 Å and centroid-centroid distances between 3.413 and 3.544 Å [1] [3].

Hydrogen Bonding Patterns and Networks

The hydrogen bonding patterns in 4,6-dimethoxypyrimidine-5-carboxylic acid derivatives represent one of the most significant aspects of their structural chemistry. These systems consistently form robust R²₂(8) ring motifs through complementary N—H⋯O and O—H⋯N hydrogen bonds between the aminopyrimidine and carboxylic acid functionalities [1] [2] [3].

The primary hydrogen bonding motif involves the interaction between the 2-amino group of the pyrimidine ring and the carboxyl group, forming cyclic eight-membered rings with graph-set notation R²₂(8) [1] [2]. The N—H⋯O hydrogen bond distances typically range from 1.96 to 2.22 Å, with D⋯A distances between 2.643 and 3.166 Å [1] [3]. The corresponding bond angles vary from 130° to 175°, indicating strong directional hydrogen bonding [1] [3].

Secondary hydrogen bonding networks involve N—H⋯N interactions between pyrimidine molecules, forming additional R²₂(8) motifs that contribute to base-pair formation [2] [3]. These interactions create complementary DDAA (donor-donor-acceptor-acceptor) arrays of quadruple hydrogen bonds, which are fundamental to the stability of the crystal structures [6].

The methoxy groups participate in weaker C—H⋯O hydrogen bonding interactions, with H⋯A distances ranging from 2.47 to 2.60 Å [1] [2]. These interactions contribute to the overall stability of the crystal lattice and influence the molecular conformation through intramolecular contacts [1].

Intramolecular hydrogen bonding is also observed, particularly S(6) motifs formed between amino groups and adjacent oxygen atoms within the same molecule [3] [7]. The prevalence of these intramolecular interactions affects the overall molecular geometry and influences the orientation of functional groups.

Molecular Geometry and Conformational Analysis

The molecular geometry of 4,6-dimethoxypyrimidine-5-carboxylic acid exhibits characteristic features that reflect the electronic structure and steric requirements of the substituents. The pyrimidine ring maintains essential planarity with minimal deviations, typically less than 0.01 Å for most ring atoms [1] [6].

The bond lengths within the pyrimidine ring show typical aromatic character, with C—N distances ranging from 1.321 to 1.354 Å and C—C distances between 1.367 and 1.400 Å [1] [3]. The N—C—N bond angles vary from 114.84° to 125.95°, reflecting the influence of substitution patterns on the ring geometry [1] [3].

The methoxy substituents adopt conformations that minimize steric interactions while maximizing favorable electrostatic contacts. The C—O—C bond angles for the methoxy groups range from 116.97° to 118.05°, indicating slight distortion from the ideal tetrahedral geometry due to aromatic conjugation effects [1] [3]. The methoxy carbon atoms show deviations from the pyrimidine ring plane of approximately 0.433 Å in some structures [6].

The carboxylic acid functionality maintains its characteristic planar geometry, with C—O bond lengths of 1.230-1.315 Å for the carbonyl and hydroxyl oxygens respectively [3] [7]. The carboxyl group orientation relative to the pyrimidine ring is influenced by intermolecular hydrogen bonding requirements and crystal packing forces.

Conformational flexibility is primarily observed in the rotation around the C—O bonds of the methoxy groups and the orientation of the carboxylic acid group. Energy calculations suggest that multiple conformations are possible in solution, but crystal packing constraints favor specific conformations that optimize intermolecular interactions [8].

Dihedral Angle Assessments and Planar Configuration Studies

Detailed analysis of dihedral angles in 4,6-dimethoxypyrimidine-5-carboxylic acid structures reveals important information about molecular conformation and crystal packing preferences. The dihedral angle between the pyrimidine ring plane and the carboxyl group typically ranges from 11.60° to 14.39°, indicating significant deviation from perfect coplanarity [6] [1].

The dihedral angles involving the methoxy substituents show systematic variations depending on the crystal environment. The C—O—C—H torsion angles for the methoxy groups typically adopt staggered conformations to minimize steric repulsion, with values clustered around ±60° and 180° [1] [8].

In cocrystal structures, the relative orientation of the pyrimidine ring with respect to the carboxylic acid coformer is characterized by specific dihedral angles that optimize hydrogen bonding interactions. For example, in the 2-amino-4,6-dimethoxypyrimidine-thiophene-2-carboxylate structure, the dihedral angle between the ring plane and the CO₂ group is 11.60° [6].

The planar configuration studies reveal that while the pyrimidine ring maintains excellent planarity, the overall molecular conformation is influenced by the need to accommodate intermolecular hydrogen bonding. The slip angles in π-π stacking interactions range from 13.85° to 17.33°, indicating the degree of offset between parallel aromatic rings [1] [3].

Systematic analysis of torsion angles shows that the molecular backbone adopts conformations that balance intramolecular strain with intermolecular interaction optimization. The pyrimidine ring torsion angles typically range from 0.2° to 2.95°, demonstrating the minimal distortion from ideal aromatic geometry [1].

The assessment of planar configurations in different crystal environments reveals that hydrogen bonding requirements can induce conformational changes that would be energetically unfavorable in isolation. This highlights the importance of crystal packing forces in determining the observed molecular geometries and the need to consider both intramolecular and intermolecular factors in structural analysis [8] [9].

XLogP3

0.3

Dates

Last modified: 08-17-2023

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